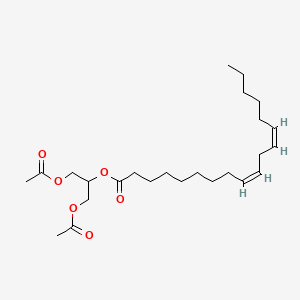
Glyceryl diacetate 2-linoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceryl diacetate 2-linoleate: is a chemical compound that belongs to the class of glycerides. It is formed by the esterification of glycerol with acetic acid and linoleic acid. This compound is known for its applications in various fields, including food additives, pharmaceuticals, and cosmetics. It is a colorless, viscous liquid with a high boiling point and is often used for its emulsifying and stabilizing properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl diacetate 2-linoleate typically involves the esterification of glycerol with acetic acid and linoleic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 100-150°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using a continuous esterification process. This involves the use of a reactor where glycerol, acetic acid, and linoleic acid are continuously fed, and the product is continuously removed. The reaction is typically carried out at elevated temperatures and may involve the use of a vacuum to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
化学反应分析
Types of Reactions: Glyceryl diacetate 2-linoleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. This compound can be oxidized to form peroxides and other oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of this compound can lead to the formation of glyceryl monoacetate linoleate.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or sodium borohydride. The reaction is usually carried out at room temperature.
Substitution: Common reagents include acyl chlorides or anhydrides. .
Major Products Formed:
Oxidation: Peroxides, hydroperoxides, and other oxidation products.
Reduction: Glyceryl monoacetate linoleate.
Substitution: Various acylated derivatives of this compound
科学研究应用
Glyceryl diacetate 2-linoleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: It is used in studies related to lipid metabolism and the role of glycerides in biological systems.
Medicine: It is used in the formulation of pharmaceuticals, particularly in drug delivery systems where it acts as an emulsifier and stabilizer.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying and moisturizing properties
作用机制
The mechanism of action of glyceryl diacetate 2-linoleate involves its interaction with lipid membranes and proteins. It acts as an emulsifier, helping to stabilize mixtures of oil and water by reducing the surface tension between the two phases. This property is particularly useful in drug delivery systems, where it helps to improve the solubility and bioavailability of hydrophobic drugs. Additionally, this compound can interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
相似化合物的比较
Glyceryl diacetate: This compound is similar to glyceryl diacetate 2-linoleate but lacks the linoleic acid moiety. It is used as a food additive and in cosmetic formulations.
Glyceryl monoacetate linoleate: This compound has only one acetyl group and one linoleic acid moiety. It is used in similar applications but has different physical and chemical properties.
Glyceryl trilinoleate: This compound has three linoleic acid moieties and is used in the formulation of cosmetics and pharmaceuticals
Uniqueness: this compound is unique due to its specific combination of acetyl and linoleic acid moieties, which confer distinct emulsifying and stabilizing properties. This makes it particularly useful in applications where both hydrophilic and lipophilic properties are required .
属性
CAS 编号 |
55320-03-1 |
|---|---|
分子式 |
C25H42O6 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
1,3-diacetyloxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H42O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h8-9,11-12,24H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |
InChI 键 |
NZTNNIRJXRULJD-MURFETPASA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


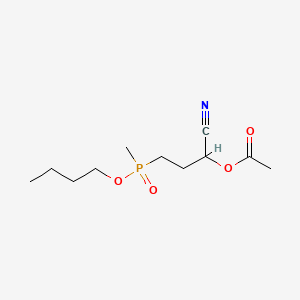
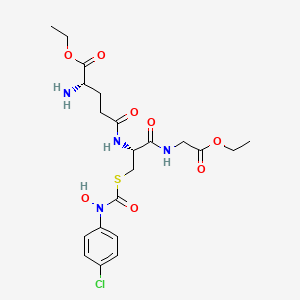
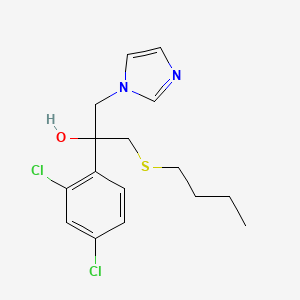
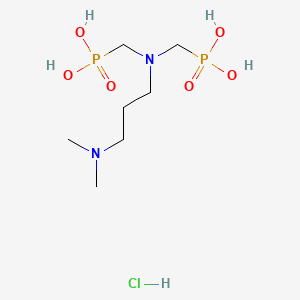
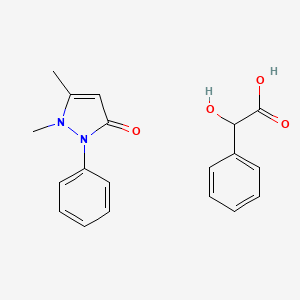
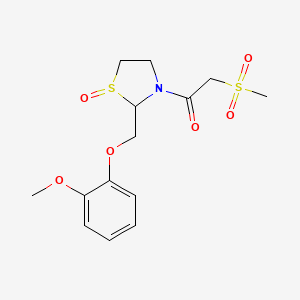
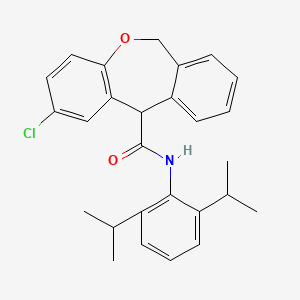
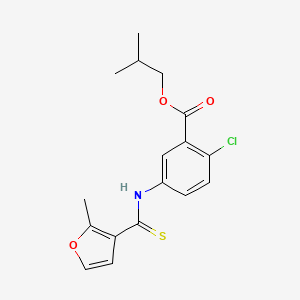
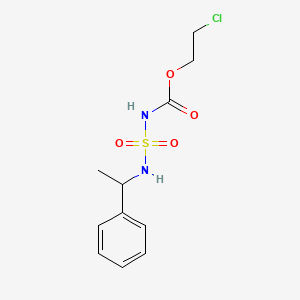
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
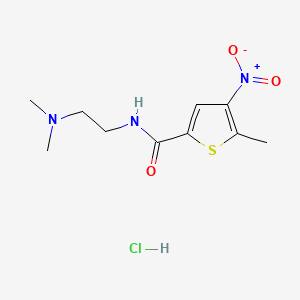
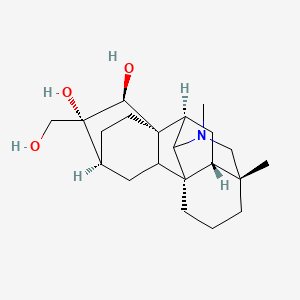
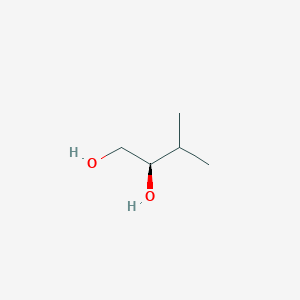
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
